3-(4-bromophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3S2/c20-13-3-7-14(8-4-13)22-18(24)17-16(9-10-27-17)21-19(22)28-11-12-1-5-15(6-2-12)23(25)26/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIXQRDPPMRBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has attracted attention due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of thienopyrimidine derivatives typically involves multi-step reactions that include the formation of the thieno[3,2-d]pyrimidine core followed by various substitutions to enhance biological activity. The specific compound can be synthesized through a series of reactions involving bromination, sulfanylation, and nitro group introduction onto a pyrimidine scaffold. The structural confirmation is usually achieved through techniques such as NMR spectroscopy and mass spectrometry.
Antitumor Activity
Recent studies have shown that thienopyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to the one discussed have been evaluated against various cancer cell lines, including:
- SU-DHL-6
- WSU-DLCL-2
- K562
- H358
- H1703
In a notable study, a related thieno[3,2-d]pyrimidine compound demonstrated an IC50 value of 0.55 μM against SU-DHL-6 cells, indicating potent antiproliferative activity . The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration.
Antimicrobial Activity
Thienopyrimidine derivatives are also recognized for their antimicrobial properties. A review highlighted the broad spectrum of biological activities exhibited by pyrimidine derivatives, which include antibacterial and antifungal effects. These activities are often attributed to the ability of these compounds to interfere with nucleic acid synthesis and function in microbial cells .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes such as 17β-hydroxysteroid dehydrogenases (17β-HSDs). Compounds derived from thienopyrimidines have shown moderate inhibition against these enzymes, which are involved in steroid metabolism and could be linked to conditions such as osteoporosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications at various positions on the thieno[3,2-d]pyrimidine scaffold can significantly influence potency and selectivity. For example:
- Substituents at the 4-position often enhance antitumor activity.
- The presence of electron-withdrawing groups like nitro can improve binding affinity to target enzymes.
Case Studies
- Antitumor Evaluation : A study on structurally related compounds indicated that specific modifications led to enhanced cytotoxicity against human leukemia HL-60 cells with IC50 values ranging from 1.5 to 5 μM depending on the substituent pattern .
- Antimicrobial Screening : Another investigation revealed that certain thienopyrimidine analogs exhibited considerable antibacterial activity with zones of inhibition exceeding 16 mm against pathogenic strains .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below compares substituents and molecular properties of the target compound with analogs:
Key Observations :
Structural Modifications and Pharmacokinetics
- Benzothieno vs.
- Sulfanyl Linkers : The sulfanyl group in the target compound enhances solubility via sulfur’s polarizability, contrasting with ether or alkyl-linked analogs.
Research Findings and Implications
- Synthetic Accessibility : Scalable routes (e.g., formamide cyclization) suggest feasibility for large-scale production of the target compound.
- Therapeutic Potential: The combination of bromophenyl (lipophilic) and nitrophenyl (electron-deficient) groups positions this compound for dual activity in antimicrobial and metabolic disorder contexts.
- Safety Profile : Nitro groups can sometimes confer toxicity, necessitating further in vitro toxicity screening.
Q & A
Q. What synthetic methodologies are most effective for preparing this thieno[3,2-d]pyrimidin-4-one derivative?
The compound’s synthesis typically involves multi-step reactions, including cyclocondensation of substituted thiophene precursors with nitriles or urea derivatives. Key steps include:
- Sulfanyl group introduction : Reacting a thiol precursor (e.g., (4-nitrophenyl)methanethiol) with a halogenated intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Using reagents like ammonium acetate in acetic acid or microwave-assisted conditions to form the pyrimidinone core .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) for isolating pure product .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl protons at δ ~7.5 ppm, sulfanyl-linked methylene at δ ~4.3 ppm) .
- FTIR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can researchers validate the purity of this compound for biological assays?
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Melting Point Analysis : Sharp melting range (±2°C) confirms crystallinity .
- Elemental Analysis : Match experimental vs. theoretical C/H/N/Br/S percentages .
Advanced Research Questions
Q. What experimental design strategies optimize the cyclization step to mitigate low yields?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–120°C), solvent polarity (DMF vs. toluene), and catalyst loading (e.g., p-TsOH) .
- In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation and adjust reaction time .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield by 15–20% .
Q. How do electronic effects of the 4-nitro and 4-bromo substituents influence reactivity?
- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The nitro group (strong electron-withdrawing) polarizes the sulfanyl linkage, enhancing electrophilic substitution at the thiophene ring .
- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., bromo: σₚ = 0.23; nitro: σₚ = 1.27) to predict regioselectivity .
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., enzyme inhibition)?
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and validate buffer conditions (pH, ionic strength) .
- Structure-Activity Relationship (SAR) : Compare analogues (e.g., replacing bromophenyl with chlorophenyl) to isolate substituent effects .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies .
Q. What crystallographic challenges arise in resolving this compound’s solid-state structure?
- Disorder in the Sulfanyl Linker : Use restraints (SHELXL) or low-temperature (100 K) X-ray diffraction to reduce thermal motion .
- Polymorphism Screening : Solvent-drop grinding (acetonitrile/ethanol) to isolate stable polymorphs .
- Data-to-Parameter Ratio : Aim for >10:1 to ensure refinement reliability (e.g., 13.8:1 achieved in related structures) .
Methodological Guidance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
